

# physical and chemical properties of 2-bromo-3-methylbutenoic acid methyl ester

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## Compound of Interest

Compound Name: *2-Bromo-3-methylbutenoic acid  
methyl ester*

Cat. No.: *B142322*

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## An In-depth Technical Guide to 2-Bromo-3-methylbutenoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Methyl 2-bromo-3-methylbut-2-enoate, a halogenated unsaturated ester, presents a molecule of interest for various applications in organic synthesis. Its structure, combining an electron-withdrawing bromine atom and a nucleophilic double bond, offers a versatile scaffold for the introduction of complex functionalities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support research and development activities.

### Chemical Structure and Properties

The fundamental characteristics of **2-bromo-3-methylbutenoic acid methyl ester** are summarized below.

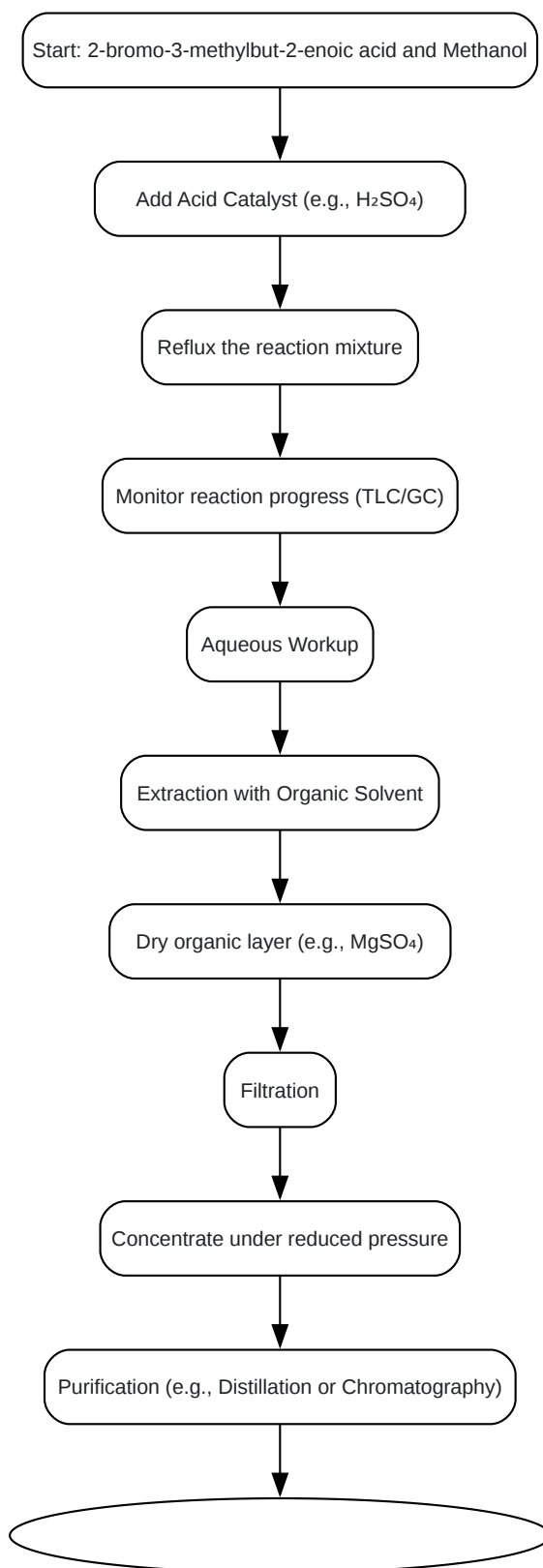
Property	Value	Reference
Chemical Name	methyl 2-bromo-3-methylbut-2-enoate	
Synonyms	2-Bromo-3-methylbutenoic Acid Methyl Ester	
CAS Number	51263-40-2	
Molecular Formula	C <sub>6</sub> H <sub>9</sub> BrO <sub>2</sub>	
Molecular Weight	193.04 g/mol	
Appearance	Colorless to pale yellow liquid (presumed)	
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Refractive Index	Data not available	
Solubility	Expected to be soluble in common organic solvents	

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of methyl 2-bromo-3-methylbut-2-enoate is not readily available in the searched literature, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible route would involve the esterification of 2-bromo-3-methylbut-2-enoic acid with methanol, likely under acidic conditions.

A generalized experimental workflow for such a synthesis is proposed below.

## General Synthesis Workflow



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Caption: Generalized workflow for the synthesis of methyl 2-bromo-3-methylbut-2-enoate.

## Spectroscopic Data

Detailed experimental spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR) for methyl 2-bromo-3-methylbut-2-enoate are not available in the public domain based on the conducted searches. For definitive structural confirmation and purity assessment, it is imperative that researchers acquiring or synthesizing this compound perform comprehensive spectroscopic analysis.

## Chemical Reactivity and Stability

The reactivity of methyl 2-bromo-3-methylbut-2-enoate is dictated by the interplay of its functional groups: the ester, the carbon-carbon double bond, and the carbon-bromine bond.

- **Ester Group:** The ester functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methanol. It can also participate in transesterification reactions.
- **Alkene Group:** The double bond is susceptible to electrophilic addition reactions. Due to the presence of the electron-withdrawing ester and bromine groups, it may also act as a Michael acceptor.
- **Bromo Group:** The bromine atom can be substituted via various nucleophilic substitution reactions or participate in cross-coupling reactions.

The stability of the compound is expected to be moderate. It should be stored in a cool, dry place, away from strong oxidizing agents and bases.

## Signaling Pathways and Biological Activity

There is currently no information available in the searched scientific literature to suggest that **2-bromo-3-methylbutenoic acid methyl ester** is involved in any specific biological signaling pathways or possesses significant biological activity. Its utility is primarily anticipated in the realm of synthetic organic chemistry as a building block for more complex molecules.

## Conclusion

**2-Bromo-3-methylbutenoic acid methyl ester** is a potentially valuable reagent for organic synthesis, though comprehensive data on its physical and chemical properties are not widely

documented. This guide summarizes the currently available information and provides a logical framework for its synthesis and handling. Researchers working with this compound are encouraged to perform thorough characterization to establish a more complete and reliable dataset for the scientific community. Further investigation into its reactivity and potential applications is warranted to fully explore the synthetic utility of this halogenated ester.

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